2-Ethoxy-2-oxoacetic acid

Catalog No.
S1486934
CAS No.
617-37-8
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-2-oxoacetic acid

CAS Number

617-37-8

Product Name

2-Ethoxy-2-oxoacetic acid

IUPAC Name

2-ethoxy-2-oxoacetic acid

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c1-2-8-4(7)3(5)6/h2H2,1H3,(H,5,6)

InChI Key

JRMAQQQTXDJDNC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)O

Synonyms

Ethanedioic Acid Monoethyl Ester; Oxalic Acid Ethyl Ester; Oxalic Acid Monoethyl Ester; Ethyl Hydrogen Oxalate; Monoethyl Oxalate

Canonical SMILES

CCOC(=O)C(=O)O

The exact mass of the compound 2-Ethoxy-2-oxoacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethoxy-2-oxoacetic acid (CAS 617-37-8), commonly known as monoethyl oxalate, is a bifunctional C2 building block featuring both a reactive carboxylic acid and a stable ethyl ester. Operating as a highly processable liquid at room temperature, it serves as a critical precursor for ethoxalyl group transfer, heterocycle synthesis, and radical-mediated decarboxylative cross-couplings. Unlike its symmetric diester or fully unesterified counterparts, this monoester provides an inherent desymmetrization that allows for precise, single-site derivatization without the need for complex protection-deprotection workflows[1]. Its dual functionality makes it an indispensable intermediate in the scalable manufacturing of pharmaceutical scaffolds and functional materials, where strict stoichiometric control and high atom economy are required [2].

Substituting 2-ethoxy-2-oxoacetic acid with cheaper, symmetric alternatives like diethyl oxalate or reactive analogs like ethyl oxalyl chloride introduces severe process bottlenecks. Attempting to use diethyl oxalate for mono-derivatization requires controlled monohydrolysis—a thermodynamically challenging process that frequently yields statistical mixtures of unreacted diester, desired monoester, and over-hydrolyzed oxalic acid, necessitating tedious chromatographic purification and resulting in significant yield penalties[1]. Conversely, using ethyl oxalyl chloride as a more reactive substitute introduces handling liabilities; the acid chloride is highly moisture-sensitive, rapidly degrades in ambient air, and liberates corrosive hydrogen chloride gas during coupling reactions, requiring strictly anhydrous conditions and excess acid scavengers [2]. Procuring pre-formed 2-ethoxy-2-oxoacetic acid circumvents both the poor chemoselectivity of symmetric esters and the stringent handling requirements of acid halides.

Yield and Purity Advantages Over In Situ Diethyl Oxalate Monohydrolysis

Procuring 2-ethoxy-2-oxoacetic acid directly eliminates the need for the selective monohydrolysis of diethyl oxalate, a process fraught with chemoselectivity issues. Studies demonstrate that the saponification of diethyl oxalate using aqueous NaOH in THF at 0–4 °C achieves a maximum monoester yield of approximately 61–81%, with up to 29% of the starting diester remaining unreacted and a fraction over-hydrolyzing to oxalic acid [1]. This necessitates complex extraction and column chromatography to isolate the pure monoester. By utilizing commercially sourced 2-ethoxy-2-oxoacetic acid, chemists ensure 100% availability of the reactive mono-acid, bypassing the ~20-40% material loss and the labor-intensive purification steps associated with in situ generation [2].

Evidence DimensionEffective yield of pure mono-functionalized C2 synthon
Target Compound Data100% (Directly procured and utilized)
Comparator Or BaselineDiethyl oxalate (in situ monohydrolysis): 61–81% yield, with up to 29% unreacted diester
Quantified DifferenceEliminates ~20-40% material loss and bypasses chromatographic purification
ConditionsAqueous NaOH (1.0 equiv), THF/H2O co-solvent system, 0–5 °C

Direct procurement of the monoester prevents the severe yield penalties and purification bottlenecks inherent to the desymmetrization of diethyl oxalate.

Handling Stability and Byproduct Profile vs. Ethyl Oxalyl Chloride

While ethyl oxalyl chloride is frequently used for ethoxalylation, its extreme moisture sensitivity and corrosive nature complicate large-scale procurement and storage. Ethyl oxalyl chloride rapidly hydrolyzes upon exposure to atmospheric moisture, degrading its active concentration and liberating toxic HCl gas, which mandates strict anhydrous handling and the use of excess acid scavengers (e.g., pyridine or triethylamine) during coupling [1]. In contrast, 2-ethoxy-2-oxoacetic acid is a stable liquid that can be stored long-term without significant degradation and can be activated under mild, standard peptide coupling conditions without generating corrosive gaseous byproducts [2]. This makes the free acid vastly superior for reproducible bench-to-plant scale-up.

Evidence DimensionMoisture stability and byproduct generation
Target Compound DataStable to ambient moisture; couples without HCl generation
Comparator Or BaselineEthyl oxalyl chloride: Highly moisture-sensitive; generates stoichiometric HCl gas upon reaction
Quantified DifferenceEliminates the generation of corrosive HCl gas and the strict requirement for anhydrous storage
ConditionsStandard atmospheric storage and ambient coupling conditions

Replacing the acid chloride with the stable carboxylic acid reduces handling hazards, eliminates corrosive byproducts, and improves shelf-life reproducibility.

Enabling Reagent for Electrochemical Decarboxylative Alkoxycarbonylation

2-Ethoxy-2-oxoacetic acid (utilized as its potassium salt) is uniquely suited for modern electrochemical decarboxylative coupling reactions, a pathway inaccessible to neutral symmetric esters. In the electrochemical alkoxycarbonylation of alkenes, the monoethyl oxalate salt undergoes efficient anodic oxidation to generate an alkoxycarbonyl radical, yielding the target β-alkoxy alkanoates in up to 63% yield under undivided cell conditions[1]. Attempting this transformation with diethyl oxalate fails entirely, as the fully esterified compound lacks the ionizable carboxylate necessary for anodic decarboxylation. This establishes the monoester as a critical enabler for green, transition-metal-free radical functionalizations [1].

Evidence DimensionYield of β-alkoxy alkanoate via electrochemical decarboxylative coupling
Target Compound DataUp to 63% yield (using monoethyl oxalate salt)
Comparator Or BaselineDiethyl oxalate: 0% yield (incapable of anodic decarboxylation)
Quantified DifferenceAbsolute enabling capability for electrochemical radical generation
ConditionsGraphite anode/Pt cathode, Et4NBF4 electrolyte, EtOH/DCE solvent, 70 °C

For advanced synthetic routes utilizing electrochemistry, the monoester is strictly required to generate the requisite radical intermediates that symmetric diesters cannot form.

Synthesis of Pharmaceutical Heterocycles

2-Ethoxy-2-oxoacetic acid is the premier choice for constructing active pharmaceutical ingredients and heterocycles such as quinazolinones and oxadiazoles. Because it provides exactly one reactive carboxylic acid and one protected ester, it allows for clean, single-site amidation with amines or hydrazines without the risk of double-condensation or the need to handle corrosive ethyl oxalyl chloride [1].

Precursor for Electrochemical Radical Alkoxycarbonylation

In modern green chemistry workflows, the compound is utilized as a precursor for potassium monoethyl oxalate, which serves as a highly effective alkoxycarbonyl radical source under electrochemical conditions. This application enables the transition-metal-free functionalization of alkenes, a process that is fundamentally impossible when using neutral symmetric esters like diethyl oxalate[2].

Scalable Production of Short Linkers for SAR Studies

The compound is widely utilized to synthesize oxalyl linkers for structure-activity relationship (SAR) studies, including the development of cephalotaxine esters and other antitumor agents. Its stability and predictable reactivity profile make it ideal for multi-step syntheses where exact stoichiometric control of the C2 synthon is required to maintain high overall yield and purity [3].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

2-ethoxy-2-oxoacetic acid

Dates

Last modified: 08-15-2023

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